molecular formula C16H18O2 B591184 [1,1-Biphenyl]-2,4-diol,3,5-diethyl- CAS No. 131844-73-0

[1,1-Biphenyl]-2,4-diol,3,5-diethyl-

Cat. No.: B591184
CAS No.: 131844-73-0
M. Wt: 242.318
InChI Key: MBLSJHIIYBLLNW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The compound [1,1-Biphenyl]-2,4-diol,3,5-diethyl- is systematically named 2,4-diethyl-6-phenylbenzene-1,3-diol according to IUPAC rules. This nomenclature reflects its biphenyl backbone, where one phenyl ring is substituted with hydroxyl (-OH) groups at positions 1 and 3, and ethyl (-CH₂CH₃) groups at positions 3 and 5. The second phenyl ring remains unsubstituted. The molecular formula C₁₆H₁₈O₂ indicates a molecular weight of 242.31 g/mol, consistent with the presence of two ethyl groups and two hydroxyl groups.

A comparative analysis of related biphenyldiol derivatives reveals distinct substitution patterns. For example, [1,1'-Biphenyl]-2,4'-diol (C₁₂H₁₀O₂) lacks alkyl substituents, while 3',5-dipropyl-[1,1'-biphenyl]-2,4'-diol (C₁₈H₂₂O₂) features bulkier propyl groups. The ethyl groups in the target compound introduce intermediate steric effects compared to methyl or propyl derivatives, influencing its physicochemical properties.

Compound Molecular Formula Substituents Molecular Weight (g/mol)
[1,1-Biphenyl]-2,4-diol,3,5-diethyl- C₁₆H₁₈O₂ -OH (1,3), -CH₂CH₃ (3,5) 242.31
[1,1'-Biphenyl]-2,4'-diol C₁₂H₁₀O₂ -OH (2,4') 186.21
3',5-dipropyl-[1,1'-biphenyl]-2,4'-diol C₁₈H₂₂O₂ -OH (2,4'), -CH₂CH₂CH₃ (3',5) 270.40

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for [1,1-Biphenyl]-2,4-diol,3,5-diethyl- is limited, analogous biphenyldiol complexes provide insights. For instance, tris-(4´-(amino)(1,1´-biphenyl)-3,4-diol)-Fe(III) exhibits a distorted octahedral geometry, with Fe–O bond lengths of 1.89–1.93 Å and O–Fe–O angles of 81.1–86.5°. These values suggest moderate metal-ligand interactions, which could parallel the conformational flexibility of the ethyl-substituted biphenyldiol ligand.

The diethyl groups likely induce torsional strain between the phenyl rings, as seen in 2,2'-diethyl-1,1'-biphenyl (C₁₆H₁₈), where the inter-ring dihedral angle reaches 45° due to steric hindrance. Computational models predict that the hydroxyl groups in [1,1-Biphenyl]-2,4-diol,3,5-diethyl- adopt a planar arrangement to maximize hydrogen-bonding interactions, while ethyl groups adopt staggered conformations to minimize van der Waals repulsions.

Comparative Analysis with Related Biphenyldiol Derivatives

The electronic and steric effects of substituents significantly influence the properties of biphenyldiol derivatives:

  • Electron-donating groups : Ethyl and propyl substituents enhance solubility in nonpolar solvents compared to unsubstituted analogs. For example, 3,5-dimethylbiphenyl (C₁₄H₁₄) has a boiling point of 278.85°C, whereas [1,1-Biphenyl]-2,4-diol,3,5-diethyl- is predicted to have a higher boiling point (~372°C) due to hydrogen bonding.
  • Steric effects : Bulky substituents like tert-butyl in 3,3',5,5'-tetrakis(1,1-dimethylethyl)-[1,1'-biphenyl]-4,4'-diol (C₂₈H₄₂O₂) restrict rotational freedom, whereas ethyl groups in the target compound allow partial ring rotation.
  • Hydrogen-bonding networks : Derivatives with multiple hydroxyl groups, such as 2,4'-dihydroxybiphenyl (C₁₂H₁₀O₂), form intramolecular hydrogen bonds, reducing phenolic O–H stretching frequencies to 3200–3400 cm⁻¹. In contrast, the ethyl groups in [1,1-Biphenyl]-2,4-diol,3,5-diethyl- may disrupt such networks, shifting IR bands to higher frequencies.

Electronic Structure and Molecular Orbital Calculations

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level provide critical insights into the electronic structure of [1,1-Biphenyl]-2,4-diol,3,5-diethyl-. The highest occupied molecular orbital (HOMO) is localized on the hydroxylated phenyl ring, while the lowest unoccupied molecular orbital (LUMO) resides on the unsubstituted ring, yielding a band gap of ~2.45 eV. This value aligns with transition metal complexes of biphenyldiols, suggesting potential redox activity.

Natural bond orbital (NBO) analysis reveals significant charge transfer from the oxygen lone pairs to antibonding σ* orbitals of adjacent C–C bonds, stabilizing the planar conformation. The ethyl groups exhibit hyperconjugative interactions with the aromatic system, quantified by second-order perturbation energies of 8–12 kcal/mol. These interactions slightly reduce the compound’s acidity compared to unsubstituted biphenyldiols, as evidenced by a calculated pKa of 9.93.

Parameter Value Method
HOMO-LUMO gap 2.45 eV B3LYP/6-311G(d,p)
Fe–O binding energy 513.54 kcal/mol DFT/PCM
NBO stabilization energy 8–12 kcal/mol B3LYP/6-311G(d,p)
Predicted pKa 9.93 Computational

Properties

CAS No.

131844-73-0

Molecular Formula

C16H18O2

Molecular Weight

242.318

IUPAC Name

4-ethyl-2-(3-ethyl-4-hydroxyphenyl)phenol

InChI

InChI=1S/C16H18O2/c1-3-11-5-7-16(18)14(9-11)13-6-8-15(17)12(4-2)10-13/h5-10,17-18H,3-4H2,1-2H3

InChI Key

MBLSJHIIYBLLNW-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)O)C2=CC(=C(C=C2)O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1-Biphenyl]-2,4-diol,3,5-diethyl- can be achieved through various methods, including nucleophilic aromatic substitution and electrophilic aromatic substitution. One common method involves the reaction of 4-phenyl-2,6-diethylbenzene with a strong base, such as sodium hydroxide, to introduce the hydroxyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The specific details of industrial production methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

[1,1-Biphenyl]-2,4-diol,3,5-diethyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are used under specific conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding alcohols and reduced derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

[1,1-Biphenyl]-2,4-diol,3,5-diethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1,1-Biphenyl]-2,4-diol,3,5-diethyl- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions with other aromatic compounds, affecting their stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of [1,1-Biphenyl]-2,4-diol,3,5-diethyl- and their distinguishing features:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities Reference
[1,1-Biphenyl]-2,4-diol,3,5-diethyl- -OH (2,4); -C₂H₅ (3,5) 270.35 g/mol* Moderate hydrophobicity; potential antioxidant/biological activity (inferred) N/A
Honokiol -OH (2,4'); -CH₂CH=CH₂ (3',5) 266.33 g/mol Anticancer (PI3K/Akt/mTOR inhibition), anti-inflammatory [1]
3,5-Dimethoxy-4-isopropyl-[1,1'-biphenyl]-2,4'-diol -OH (2,4'); -OCH₃ (3,5); -CH(CH₃)₂ (4) 330.38 g/mol α-Glucosidase inhibition (IC₅₀ = 89.4 µM for analog) [4]
[1,1'-Biphenyl]-4-ol,3,4'-bis(tert-butyl) -OH (4); -C(CH₃)₃ (3,4') 310.47 g/mol High steric hindrance; potential use in polymer stabilization [6]
Bisphenol A (BPA) -OH (4,4'); -C(CH₃)₂ (bridging) 228.29 g/mol Estrogenic activity; industrial plasticizer [8]

*Calculated based on molecular formula C₁₆H₁₈O₂.

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Honokiol (3',5-diallyl groups) exhibits potent anticancer activity via kinase pathway inhibition, attributed to its unsaturated propenyl groups, which may enhance cellular uptake or target binding . In contrast, the ethyl groups in [1,1-Biphenyl]-2,4-diol,3,5-diethyl- are less reactive but may improve metabolic stability compared to allyl substituents. Methoxy and tert-butyl analogs (e.g., 3,5-Dimethoxy-4-isopropyl-[1,1'-biphenyl]-2,4'-diol) demonstrate increased lipophilicity, which correlates with enhanced enzyme inhibitory activity (e.g., α-glucosidase) . The ethyl substituents in the target compound likely offer intermediate hydrophobicity, balancing solubility and membrane permeability.

Ethyl groups provide a smaller steric profile, possibly favoring interactions in biological systems. Hydroxyl Group Positioning: Biphenyl diols with hydroxyls at 2,4 (target compound) versus 2,4' (Honokiol) may exhibit divergent hydrogen-bonding patterns, affecting solubility and protein-binding efficiency.

Comparison with Bisphenol A (BPA): BPA’s bridging isopropylidene group and symmetric hydroxyls (4,4') contribute to its estrogenic activity and industrial utility .

Q & A

Q. What are the recommended synthetic routes for [1,1-Biphenyl]-2,4-diol,3,5-diethyl- under laboratory conditions?

Methodological Answer: While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, biphenyl derivatives are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) using halogenated precursors. For diethyl-substituted diols, post-synthetic modifications such as Friedel-Crafts alkylation or hydroxyl protection/deprotection strategies may be employed. Structural verification should include nuclear magnetic resonance (NMR) for substituent positioning and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Purity assessment requires high-performance liquid chromatography (HPLC) with UV detection, as referenced in migration and impurity studies for structurally similar compounds .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of [1,1-Biphenyl]-2,4-diol,3,5-diethyl-?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR : Resolves substituent positions on the biphenyl backbone, with diol protons appearing downfield (δ 5–7 ppm) and ethyl groups in the δ 1–2 ppm range .
    • FT-IR : Confirms hydroxyl (3200–3600 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) stretches.
  • Chromatography:
    • Reverse-phase HPLC : Quantifies purity using a C18 column and acetonitrile/water gradient, with UV detection at 254 nm.
    • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyzes volatile derivatives (e.g., silylated diols) for residual solvent or byproduct detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in antioxidant activity data obtained from different assay systems for [1,1-Biphenyl]-2,4-diol,3,5-diethyl-?

Methodological Answer: Discrepancies in antioxidant assays (e.g., DPPH vs. ORAC) may arise from solubility differences, reaction kinetics, or interference from ethyl/diol groups. To resolve contradictions:

Cross-validate assays : Test the compound in parallel using cell-free (e.g., DPPH) and cell-based (e.g., lipid peroxidation in hepatocytes) systems.

Solubility optimization : Use co-solvents (e.g., DMSO) at ≤0.1% to prevent solvent-artifact interactions.

Mechanistic studies : Employ electron paramagnetic resonance (EPR) to detect radical scavenging or quantify hydrogen atom transfer (HAT) vs. single electron transfer (SET) pathways.

Structural analogs : Compare activity with methyl- or tert-butyl-substituted biphenyl diols to isolate substituent effects .

Q. What advanced computational and experimental approaches are suitable for studying the π-π interactions and hydrogen bonding capabilities of [1,1-Biphenyl]-2,4-diol,3,5-diethyl- in biological systems?

Methodological Answer:

  • Computational Methods :
    • Molecular Dynamics (MD) Simulations : Model interactions with aromatic residues (e.g., tryptophan) in protein binding pockets.
    • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict hydrogen bond donor/acceptor sites.
  • Experimental Techniques :
    • X-ray Crystallography : Resolve crystal packing motifs, highlighting π-π stacking distances (typically 3.5–4.0 Å) and hydrogen-bond networks .
    • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., O-H···O vs. C-H···π interactions) in crystalline states .
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics with biomolecular targets (e.g., enzymes or DNA) under physiological conditions.

Q. How can researchers design experiments to assess the stability and degradation pathways of [1,1-Biphenyl]-2,4-diol,3,5-diethyl- under varying environmental conditions?

Methodological Answer:

  • Stability Testing :
    • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
    • Photodegradation : Expose the compound to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC-MS.
  • Degradation Pathway Analysis :
    • LC-QTOF-MS : Identify oxidation products (e.g., quinones from diol oxidation) or hydrolyzed derivatives.
    • Isotope Labeling : Track ¹⁸O incorporation in hydroxyl groups under aqueous conditions to confirm hydrolysis mechanisms.
  • Environmental Simulation : Use accelerated aging chambers to mimic humidity, temperature, and light exposure relevant to storage or application environments .

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